molecular formula C19H21ClN2O5 B2984863 methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate CAS No. 898418-34-3

methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate

Cat. No.: B2984863
CAS No.: 898418-34-3
M. Wt: 392.84
InChI Key: MZCRKAOIXRSJBH-UHFFFAOYSA-N
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Description

Methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a synthetic organic compound featuring a pyran core substituted with a ketone group (4-oxo) and an ether-linked acetate ester. The structure includes a piperazine moiety bound to a 3-chlorophenyl group, which is connected via a methylene bridge to the pyran ring. The ester group may serve as a prodrug feature, enhancing bioavailability through improved membrane permeability.

Properties

IUPAC Name

methyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5/c1-25-19(24)13-27-18-12-26-16(10-17(18)23)11-21-5-7-22(8-6-21)15-4-2-3-14(20)9-15/h2-4,9-10,12H,5-8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCRKAOIXRSJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 4-(3-chlorophenyl)piperazine intermediate.

    Pyran Ring Formation: The intermediate is then reacted with a suitable aldehyde or ketone to form the pyran ring structure.

    Esterification: The final step involves the esterification of the pyran derivative with methyl acetate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyran ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine and pyran rings.

    Reduction: Reduced forms of the pyran ring, such as alcohols.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its unique structural features.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the chlorophenyl group may enhance binding affinity. The pyran ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound
  • Piperazine Substituent : The 3-chlorophenyl-piperazine group likely enhances lipophilicity and receptor affinity, particularly for serotonin or dopamine receptors.
Analog 1: 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid
  • Core : Cyclopenta[c]pyran fused with a sugar-like tetrahydro-2H-pyran.
  • Functional Groups : Multiple hydroxyl and carboxylic acid groups increase water solubility but reduce blood-brain barrier penetration compared to the target compound .
  • Applications : Likely explored for glycosidase inhibition or antiviral activity due to carbohydrate-like motifs.
Analog 2: Methyl 2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
  • Core : Pyrazole ring with a 3-nitrophenyl group.
  • Applications : Nitroaryl pyrazoles are often investigated as anti-inflammatory or antimicrobial agents.

Substituent Effects

Property Target Compound Analog 1 Analog 2
Aryl Group 3-Chlorophenyl (electron-withdrawing, lipophilic) None (sugar substituent) 3-Nitrophenyl (strongly electron-withdrawing)
Solubility Moderate (ester reduces polarity) High (hydroxyl/carboxylic acid) Low (nitro group dominates)
Bioactivity Likely CNS-targeting Enzyme inhibition Anti-inflammatory potential

Biological Activity

Methyl 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a complex organic compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound belongs to the class of pyran derivatives and incorporates a piperazine moiety, which is often associated with significant biological activity. The presence of a chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activities

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyran have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies on related compounds demonstrated IC50 values indicating effective inhibition of various cancer cell lines, suggesting potential applications in oncology .

2. Antimicrobial Properties
The piperazine structure is known for its antimicrobial activity. Studies have reported that piperazine derivatives can exhibit significant antibacterial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria. The incorporation of the chlorophenyl group may enhance this activity by increasing the compound's ability to penetrate bacterial membranes .

3. Enzyme Inhibition
this compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds with similar piperazine structures have shown promising results in AChE inhibition, which could lead to therapeutic applications in cognitive disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The piperazine ring can interact with neurotransmitter receptors, while the pyran moiety may engage in hydrogen bonding with target proteins.
  • Free Radical Scavenging : Some studies suggest that related compounds possess antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .

Study on Anticancer Activity

A study conducted on a series of pyran derivatives showed that compounds similar to this compound exhibited varying degrees of cytotoxicity against human cancer cell lines. The most active compounds were found to induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Study on Enzyme Inhibition

In another research effort focusing on enzyme inhibition, a related compound was tested for its ability to inhibit AChE. The results indicated that the compound had significant inhibitory activity (IC50 = 10 μM), supporting the hypothesis that this compound may also demonstrate similar effects .

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